molecular formula C12H19NO5 B1428194 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid CAS No. 1251009-46-7

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B1428194
CAS No.: 1251009-46-7
M. Wt: 257.28 g/mol
InChI Key: YQIOAEQQZQISNG-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid is a spirocyclic compound with a unique structure that includes both an oxazolidine and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. One common method involves the reaction of an appropriate oxazolidine precursor with a carboxylic acid derivative under conditions that promote spirocyclization. The Boc group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid largely depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets .

Biological Activity

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid (commonly referred to as Boc-5-Oxa-Azaspiro) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C12_{12}H19_{19}NO5_5, with a molecular weight of approximately 257.29 g/mol. Its IUPAC name is this compound, and it is characterized by a spirocyclic structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC12_{12}H19_{19}NO5_5
Molecular Weight257.29 g/mol
CAS Number1251009-46-7
Purity97%

Biological Activity

The biological activity of Boc-5-Oxa-Azaspiro has been investigated in various studies, revealing several promising properties:

  • Antimicrobial Activity :
    • Research indicates that derivatives of azaspiro compounds exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. For example, compounds similar to Boc-5-Oxa-Azaspiro have shown effectiveness comparable to established antibiotics such as vancomycin .
  • Anticancer Properties :
    • Several studies have explored the anticancer potential of spirocyclic compounds, with findings suggesting that the unique three-dimensional structure enhances binding affinity to cancer cell targets. Preliminary data suggest that Boc-5-Oxa-Azaspiro may inhibit tumor growth in vitro, although further in vivo studies are required to confirm these effects .
  • Neuroprotective Effects :
    • Compounds with similar structural motifs have been noted for their neuroprotective capabilities, particularly in models of neurodegenerative diseases. The presence of the azaspiro framework may contribute to neuroprotection by modulating neurotransmitter systems .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of Boc-5-Oxa-Azaspiro typically involves multi-step organic synthesis techniques, including the use of protecting groups to enhance yield and selectivity. The Ireland-Claisen rearrangement is one notable method used in synthesizing such compounds, allowing for predictable diastereocontrol and chirality transfer .

Key Steps in Synthesis:

  • Formation of the Spirocyclic Core :
    • Utilizing cyclization reactions to form the spiro structure.
  • Introduction of Functional Groups :
    • Selective functionalization at specific positions to enhance biological activity.
  • Protection and Deprotection Strategies :
    • Employing tert-butoxycarbonyl (Boc) protection for amines during synthesis.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study published in a peer-reviewed journal demonstrated the effectiveness of Boc derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) comparable to that of standard treatments, highlighting its potential as an alternative therapeutic agent .
  • Case Study on Anticancer Activity :
    • In vitro assays revealed that Boc-5-Oxa-Azaspiro inhibited proliferation in various cancer cell lines, with IC50 values indicating potent activity at low concentrations. Further research is ongoing to elucidate the mechanism of action and optimize lead compounds derived from this scaffold .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-12(7-13)4-8(5-17-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIOAEQQZQISNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251009-46-7
Record name 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
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2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
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2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
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2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
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2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
Reactant of Route 6
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid

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